2-(Dimethylamino)-5-formylpyridine-4-carboxylic acid hydrochloride
Description
Chemical Structure and Properties 2-(Dimethylamino)-5-formylpyridine-4-carboxylic acid hydrochloride is a heterocyclic compound with the molecular formula C₉H₁₁ClN₂O₃ and a molecular weight of 230.65 g/mol (). Its structure comprises a pyridine ring substituted at positions 2, 4, and 5 with a dimethylamino group, a carboxylic acid, and a formyl group, respectively. The hydrochloride salt enhances its solubility in polar solvents.
Properties
IUPAC Name |
2-(dimethylamino)-5-formylpyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c1-11(2)8-3-7(9(13)14)6(5-12)4-10-8;/h3-5H,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMSNJZHYMDKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=C1)C(=O)O)C=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-formylpyridine-4-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method involves the formylation of 2-(Dimethylamino)pyridine followed by carboxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-5-formylpyridine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
2-(Dimethylamino)-5-formylpyridine-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-5-formylpyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The following compounds share structural motifs with the target molecule, such as heterocyclic cores, amino groups, or carboxylate derivatives:
Key Structural and Functional Differences
Core Heterocycle: The target compound features a pyridine ring, whereas analogues like those in and utilize pyrimidine cores.
Functional Group Diversity :
- The formyl group at position 5 of the target molecule is unique among the listed compounds. This group is highly reactive, enabling conjugation or further synthetic modifications (e.g., Schiff base formation). In contrast, compounds like Tiaramide () and Cyclopentolate () focus on ester and hydroxyl groups for therapeutic activity.
Pharmacological Activity: While Tiaramide and Cyclopentolate are explicitly noted for therapeutic applications (analgesic and mydriatic, respectively), the target compound lacks documented pharmacological data in the provided evidence.
Physicochemical Properties and Reactivity
- Solubility: The hydrochloride salt of the target compound improves aqueous solubility, a feature shared with Ethyl 2-(2-aminoethyl)-4-methylpyrimidine-5-carboxylate hydrochloride ().
- Stability : The formyl group may render the target compound sensitive to nucleophilic attack or oxidation, necessitating careful handling. Pyrimidine-based analogues () might exhibit greater stability due to fewer reactive substituents.
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